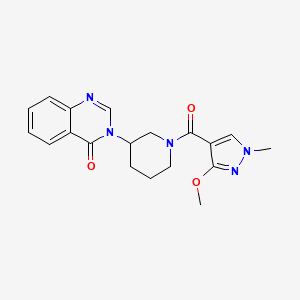
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a novel organic molecule that integrates multiple pharmacologically relevant structural motifs, including a quinazolinone core and a pyrazole moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula of the compound is C18H22N4O2, with a molecular weight of approximately 342.40 g/mol. The structure features:
- A quinazolinone core, known for its diverse biological activities.
- A pyrazole ring, which has been associated with anti-cancer and anti-inflammatory properties.
- A piperidine moiety that enhances the compound's pharmacological profile.
Anticancer Properties
Research indicates that compounds featuring the pyrazole structure exhibit significant anticancer activity. For instance:
- In vitro studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancer cells .
- The incorporation of the quinazolinone structure may enhance this activity by modulating key signaling pathways involved in tumor growth and proliferation.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to involve:
- Enzyme inhibition , particularly targeting kinases involved in cancer progression.
- Receptor modulation , influencing pathways such as apoptosis and cell cycle regulation.
Comparative Studies
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxyquinazolinone | Quinazolinone core | Anticancer properties |
| Pyrazole analogs | Pyrazole moiety | Antiviral and anti-inflammatory effects |
| N-(4-Methylpiperazin-1-yl) derivatives | Piperazine structure | Neuroprotective effects |
These comparisons highlight the potential versatility of this compound in drug development.
Case Studies
Recent studies have focused on synthesizing and evaluating similar compounds. For example:
- Synthesis of Curcumin Analogues : A study synthesized asymmetric MACs fused with 1H-pyrazoles, demonstrating significant anticancer activity against various cell lines .
- PARP Inhibitors : Quinoxaline-based derivatives were evaluated as PARP inhibitors, showcasing IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .
Safety and Toxicology
Due to the novelty of this compound, specific safety data is limited. General precautions should be observed when handling novel compounds in laboratory settings.
Propriétés
IUPAC Name |
3-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-11-15(17(21-22)27-2)18(25)23-9-5-6-13(10-23)24-12-20-16-8-4-3-7-14(16)19(24)26/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSVSOHTVVIIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













